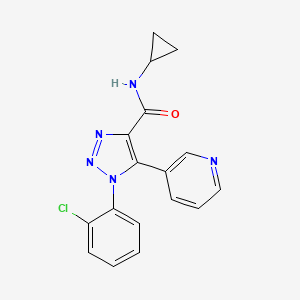
1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClN5O and its molecular weight is 339.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study conducted on various cancer cell lines demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |
| HT-29 | 0.01 | Increases reactive oxygen species (ROS) levels |
These findings suggest that the compound significantly inhibits cell proliferation and induces apoptosis in cancer cells, particularly in colorectal and breast cancer models .
Mechanistic Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase levels of caspase-3 and caspase-7, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It effectively halts the cell cycle progression at the G0/G1 phase, preventing further cell division .
- Inhibition of NF-kB Pathway : The compound decreases the DNA binding activity of NF-kB by inhibiting p65 phosphorylation, which is crucial for cancer cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HCT116 Cells : In a specific study, treatment with the compound resulted in a significant reduction in cell migration and invasion capabilities compared to untreated controls. This was measured using Transwell assays, indicating its potential as an anti-metastatic agent .
- Combination Therapy : Another investigation explored the effects of combining this triazole derivative with existing chemotherapeutics. The combination showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopropyl-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-5-1-2-6-14(13)23-16(11-4-3-9-19-10-11)15(21-22-23)17(24)20-12-7-8-12/h1-6,9-10,12H,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNARWVAGFVWPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














